molecular formula C10H12N2O B8537411 (1-ethyl-1H-indazol-5-yl)methanol

(1-ethyl-1H-indazol-5-yl)methanol

Cat. No.: B8537411
M. Wt: 176.21 g/mol
InChI Key: DLUSENJBIUDZMA-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-indazol-5-yl)methanol is a heterocyclic compound featuring an indazole core substituted with an ethyl group at the N1 position and a hydroxymethyl (-CH2OH) group at the C5 position.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(1-ethylindazol-5-yl)methanol

InChI

InChI=1S/C10H12N2O/c1-2-12-10-4-3-8(7-13)5-9(10)6-11-12/h3-6,13H,2,7H2,1H3

InChI Key

DLUSENJBIUDZMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CO)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The structural analogues of (1-ethyl-1H-indazol-5-yl)methanol include indazole and imidazole derivatives with varying substituents. Key examples are compared below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
(1H-Indazol-5-yl)methanol Indazole -CH2OH at C5 C8H8N2O 148.16
This compound* Indazole -CH2CH3 at N1, -CH2OH at C5 C10H12N2O ~162.22†
(1-Benzyl-1H-imidazol-5-yl)methanol Imidazole -CH2C6H5 at N1, -CH2OH at C5 C11H12N2O 188.23
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol Imidazole -CH2(CH2)4CH3 at N1, -SO2CH3 at C2, -CH2OH at C5 C11H20N2O3S 260.35
[1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol Imidazole -CH2C6H5 at N1, -S-CH2C6H5 at C2, -CH2OH at C5 C18H18N2OS 310.41
(2-Phenyl-1H-imidazol-5-yl)methanol Imidazole -C6H5 at C2, -CH2OH at C5 C10H10N2O 174.20

*Estimated properties based on structural analogues. †Calculated from molecular formula.

Key Observations :

  • Substituent Effects: Bulkier groups (e.g., benzyl, hexyl) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . The ethyl group in this compound offers a balance between lipophilicity and steric hindrance.
  • Functional Groups : The hydroxymethyl group at C5 is a common site for further derivatization, such as oxidation to carboxylic acids or esterification .
Physicochemical Properties
  • Solubility: The ethyl-substituted indazole derivative is expected to have moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydrophilic -CH2OH group, whereas hexyl or benzyl derivatives (e.g., ) are more lipophilic.
  • Stability : Electron-donating alkyl groups (e.g., ethyl) may stabilize the indazole ring against electrophilic attack compared to electron-withdrawing substituents (e.g., sulfonyl groups in ).

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